molecular formula C22H16N6O2 B1580942 CADION 2B CAS No. 6708-61-8

CADION 2B

Cat. No.: B1580942
CAS No.: 6708-61-8
M. Wt: 396.4 g/mol
InChI Key: XXHDVJVLFBXOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CADION 2B is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a triazene group, a nitro-naphthalenyl moiety, and a phenylazo group, making it a subject of interest in synthetic chemistry and material science.

Biochemical Analysis

Biochemical Properties

CADION 2B plays a significant role in biochemical reactions, particularly in the determination of metal ions such as cadmium and silver. It forms complexes with these metal ions, which can be detected spectrophotometrically. The interaction between this compound and cadmium involves the formation of a chelate complex, where the compound binds to the metal ion through its nitrogen atoms . This interaction is crucial for the accurate determination of trace amounts of cadmium in environmental samples.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to changes in cellular redox states and the activation of specific signaling pathways . Additionally, this compound can impact gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. This binding interaction can inhibit or activate specific enzymes, depending on the nature of the metal ion and the enzyme involved. For example, this compound can inhibit the activity of certain metalloenzymes by chelating the metal ion required for their catalytic function . This inhibition can lead to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may occur at very high doses, including oxidative stress and damage to cellular components.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in the detoxification of metal ions, thereby modulating the overall metabolic response to metal exposure.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . For instance, this compound may be transported into cells via specific metal ion transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CADION 2B typically involves multi-step organic reactions. One common method includes the formation of the triazene group through the reaction of an amine with nitrous acid, followed by coupling with a nitro-naphthalenyl derivative and a phenylazo compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions and the use of catalysts to enhance the reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

CADION 2B undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazene group can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

CADION 2B has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CADION 2B is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its diverse applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c29-28(30)22-15-14-21(19-8-4-5-9-20(19)22)26-27-25-18-12-10-17(11-13-18)24-23-16-6-2-1-3-7-16/h1-15H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDVJVLFBXOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064457
Record name 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6708-61-8
Record name Cadion 2B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6708-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadion 2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADION 2B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO4Q15KZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CADION 2B
Reactant of Route 2
Reactant of Route 2
CADION 2B
Reactant of Route 3
Reactant of Route 3
CADION 2B
Reactant of Route 4
Reactant of Route 4
CADION 2B
Reactant of Route 5
Reactant of Route 5
CADION 2B
Reactant of Route 6
Reactant of Route 6
CADION 2B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.